N-Boc-4-Hydroxyphenyl-DL-glycine

Catalog No.
S676998
CAS No.
53249-34-6
M.F
C13H17NO5
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-4-Hydroxyphenyl-DL-glycine

CAS Number

53249-34-6

Product Name

N-Boc-4-Hydroxyphenyl-DL-glycine

IUPAC Name

2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)

InChI Key

LRWJRIFKJPPAPM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O

The exact mass of the compound N-Boc-4-Hydroxyphenyl-DL-glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-4-Hydroxyphenyl-DL-glycine (CAS 53249-34-6) is a highly processable, non-proteinogenic amino acid building block characterized by its tert-butyloxycarbonyl (Boc) protected amine and a reactive phenolic hydroxyl group. In industrial and laboratory procurement, this racemic compound is prioritized for its high solubility in aprotic organic solvents (such as DMF and DCM) and its compatibility with standard coupling reagents like TBTU and HATU [1]. By providing a pre-protected amine, it eliminates the need for in-house protection workflows, making it a highly practical, cost-effective precursor for the synthesis of complex macrocyclic peptides, glycopeptide antibiotics, and small-molecule therapeutics such as ileal bile acid transport (IBAT) inhibitors [2].

Research Fit

Boc-protected building block — compatible with basic/nucleophilic conditions, selectively deprotected under mild acid.
Racemic DL mixture — required input for enzymatic resolution workflows targeting D-4-hydroxyphenylglycine.
Para-hydroxy handle — enables O-functionalization (e.g., perfluoroalkylation) not possible with unsubstituted phenylglycine.

Substituting N-Boc-4-Hydroxyphenyl-DL-glycine with its unprotected parent compound, 4-hydroxyphenylglycine, fundamentally disrupts standard peptide coupling workflows due to the zwitterionic nature of the unprotected form, which exhibits near-zero solubility in DCM or DMF [1]. Attempting in situ protection often leads to competing side reactions, such as O-acylation at the phenolic hydroxyl, significantly depressing overall yields. Furthermore, substituting with the Fmoc-protected analog forces the use of basic cleavage conditions (e.g., 20% piperidine), which can cause premature degradation or epimerization in base-sensitive macrocyclic intermediates[2]. Finally, procuring enantiopure D- or L- forms for early-stage racemic library synthesis introduces an unnecessary cost multiplier without providing a functional advantage during initial structure-activity relationship (SAR) screening[3].

Substitution Risk

Enantiopure vs. Racemic
Enantiopure D- or L-N-Boc-4-hydroxyphenylglycine may not serve as direct input for racemic-resolution-based manufacturing; process redesign may be required.
Unsubstituted Phenylglycine Analogs
Lack of para‑OH eliminates orthogonal functionalization and alters polarity — downstream O‑alkylation or fluorination not feasible.
Tyrosine Scaffold Substitution
β‑methylene spacer introduces greater backbone flexibility; may not reproduce constrained peptidomimetic properties of the phenylglycine core.

Solubility and Coupling Efficiency in Aprotic Solvents

The Boc-protected form demonstrates higher processability in standard peptide synthesis environments compared to the unprotected zwitterion. N-Boc-4-Hydroxyphenyl-DL-glycine achieves high solubility (>100 mg/mL) in DMF, enabling rapid, homogenous coupling reactions with TBTU or HATU that routinely exceed 85% yield within 2 hours[1]. In contrast, unprotected 4-hydroxyphenylglycine remains largely insoluble (<1 mg/mL) in these solvents, stalling direct coupling attempts and requiring prior derivatization.

Evidence DimensionSolubility and Coupling Yield in DMF
Target Compound Data>100 mg/mL solubility; >85% coupling yield
Comparator Or BaselineUnprotected 4-hydroxyphenylglycine (<1 mg/mL solubility; <10% direct yield)
Quantified Difference>100-fold increase in solubility; >75% absolute increase in yield
ConditionsDMF solvent, TBTU/DIPEA coupling system, room temperature

Direct procurement of the Boc-protected building block eliminates a severe solubility bottleneck, ensuring immediate readiness for high-yield automated or manual synthesis.

O‑Functionalization
Reported
Target: O‑difluoromethylation or hexafluoropropylation possible under basic conditions.

Baseline: N‑Boc‑phenylglycine — no aromatic OH; functionalization not applicable.
Supports fluorinated peptidomimetic synthesis.
Reaction conditions and yields to verify.

Orthogonal Cleavage Compatibility in Acidic Workflows

For complex syntheses requiring orthogonal deprotection, the Boc group provides a distinct quantitative advantage over Fmoc alternatives. N-Boc-4-Hydroxyphenyl-DL-glycine is quantitatively deprotected using acidic conditions (20-50% TFA in DCM) over 1-2 hours[1]. This is critical when synthesizing base-sensitive macrocycles or when the sequence contains base-labile functional groups that would be degraded by the 20% piperidine/DMF conditions required to remove an Fmoc group.

Evidence DimensionDeprotection Conditions
Target Compound Data20-50% TFA in DCM (Acidic)
Comparator Or BaselineFmoc-4-Hydroxyphenyl-DL-glycine (20% Piperidine in DMF, Basic)
Quantified DifferenceComplete shift from basic to acidic cleavage requirement
ConditionsStandard solid-phase or solution-phase peptide deprotection protocols

Selecting the Boc-protected variant is mandatory for synthetic routes containing base-sensitive moieties, preventing downstream degradation during the deprotection phase.

Enzymatic Resolution
Class‑level
Racemic DL‑form: suitable substrate for immobilized enzyme resin; stereoselective hydrolysis yields D‑HPG.

Enantiopure forms: bypass resolution step.
Mandates racemic input for enzymatic resolution workflows.
Process design context; cost considerations.

Cost-Efficiency in Racemic Library and Early SAR Development

When absolute stereochemistry is not yet locked or when synthesizing racemic small-molecule therapeutics, the DL-racemate offers identical chemical reactivity to the enantiopure forms at a fraction of the procurement cost. Utilizing N-Boc-4-Hydroxyphenyl-DL-glycine allows for the generation of diastereomeric or racemic libraries with equivalent coupling kinetics to the D- or L- isomers, while reducing precursor material costs by an estimated 40-60%[1].

Evidence DimensionProcurement Cost vs. Reactivity
Target Compound DataDL-racemate (Equivalent coupling kinetics, baseline cost)
Comparator Or BaselineEnantiopure D- or L- forms (Equivalent coupling kinetics, ~1.5x to 2.5x cost)
Quantified Difference40-60% reduction in precursor cost with 0% loss in coupling efficiency
ConditionsEarly-stage SAR library synthesis and racemic drug development

Procuring the DL-form maximizes budget efficiency for high-throughput screening and racemic drug synthesis without compromising chemical performance.

Conformational Restriction
Class‑level inference
Phenylglycine core: direct Cα–aryl attachment, restricted rotation.

Tyrosine analog: β‑methylene spacer, greater backbone flexibility.
Conformational restriction may influence target selectivity.
Data to verify; class‑level structural inference.
Polarity (PSA)
Reported
PSA 95.86 Ų
m.p. 112–114 °C
Modulates HPLC retention and solubility profile.
Vendor‑supplied and calculated descriptors.

Synthesis of Glycopeptide Antibiotic Analogs

Directly leveraging the orthogonal cleavage compatibility established in Section 3, N-Boc-4-Hydroxyphenyl-DL-glycine is a critical building block in the semisynthesis and total synthesis of complex macrocyclic antibiotics, such as vancomycin mimics. Its Boc protection allows for selective N-terminus deprotection with TFA while leaving other base-sensitive protecting groups intact, facilitating the precise assembly of the non-proteinogenic peptide core [1].

Development of Small-Molecule IBAT Inhibitors

Relying on the high solubility and coupling efficiency data, this compound serves as a highly processable precursor in the pharmaceutical development of ileal bile acid transport (IBAT) inhibitors. Its excellent solubility in DMF allows for efficient, high-yield coupling with taurine derivatives and benzothiazepine scaffolds using standard TBTU-mediated protocols, streamlining the manufacturing of these therapeutic agents [2].

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

For laboratories utilizing the Boc/Bzl strategy for solid-phase peptide synthesis, this compound provides a cost-effective racemic input. It enables the seamless incorporation of a reactive phenolic hydroxyl group into custom peptide sequences, which can later be utilized for cross-linking or halogenation studies, without the need for manual pre-synthesis protection steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic fluorination studies
Para‑hydroxy functionalization handle
Orthogonal O‑alkylation reactivity
Biocatalytic resolution of racemic DL‑glycine
Racemic DL mixture compatibility
Stereoselective enzyme resin hydrolysis
Constrained peptide backbone design
α‑Phenylglycine scaffold rigidity
Conformational property assessment
Chromatographic method development
Increased polar surface area
Reversed‑phase retention tuning

XLogP3

1.9

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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